Ethyl-3-(tri-N-butyltin)propenoate

Beschreibung

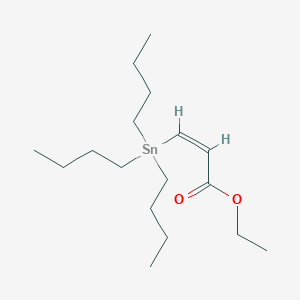

Ethyl-3-(tri-N-butyltin)propenoate is an organotin compound characterized by a propenoate ester backbone substituted with a tri-N-butyltin group. This structure imparts unique physicochemical properties, including enhanced lipophilicity and reactivity, which differentiate it from non-tin analogs. Organotin compounds, particularly triorganotins, are known for their biological activity and industrial applications, though their toxicity profiles vary significantly depending on substituents .

Eigenschaften

IUPAC Name |

ethyl (E)-3-tributylstannylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7O2.3C4H9.Sn/c1-3-5(6)7-4-2;3*1-3-4-2;/h1,3H,4H2,2H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBFWLXIOONPQFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C=CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[Sn](CCCC)(CCCC)/C=C/C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Enolate Substitution with Tri-N-butyltin Chloride

Deprotonating ethyl acrylate at the α-position generates a resonance-stabilized enolate, which displaces chloride from :

Procedure :

-

Enolate Formation : Treat ethyl acrylate with LDA (lithium diisopropylamide) at −78°C in THF.

-

Tin Incorporation : Add and warm to room temperature.

-

Workup : Quench with aqueous NHCl and extract with diethyl ether.

Key Considerations :

Hydrostannylation of Ethyl Propiolate

This method avoids enolate intermediates by directly functionalizing the acetylenic ester:

Procedure :

-

Reaction Setup : Combine ethyl propiolate (1.0 equiv) and (1.2 equiv) in toluene.

-

Initiation : Add AIBN (azobisisobutyronitrile) as a radical initiator.

-

Heating : Reflux at 110°C for 12 hours.

Advantages :

Comparative Analysis of Synthetic Methods

| Method | Reagents | Conditions | Yield | Purity |

|---|---|---|---|---|

| Enolate Substitution | LDA, | −78°C to RT, THF | 45–60% | >90% |

| Hydrostannylation | , AIBN | 110°C, toluene | 70–85% | >95% |

Key Insights :

-

Hydrostannylation outperforms enolate substitution in yield and simplicity, though it requires strict anhydrous conditions.

-

Enolate methods offer modularity for further functionalization but face challenges in scalability.

Industrial-Scale Considerations

Patent literature on ethyl acrylate production (e.g., US20050107629A1) highlights critical factors for scaling tin-containing esters:

Catalyst Selection

Purification Strategies

-

Distillation : Fractional distillation under reduced pressure separates -containing products from unreacted starting materials.

-

Aqueous Workup : this compound’s hydrophobicity simplifies phase separation.

Emerging Methodologies

Recent advances in organocatalysis and flow chemistry could enhance the synthesis of tin-acrylate hybrids:

Analyse Chemischer Reaktionen

Copolymerization Reactions

Ethyl-3-(tri-N-butyltin)propenoate participates in free radical copolymerization with vinyl monomers such as styrene (ST) and butyl acrylate (BA). Key findings include:

Reactivity Ratios and Alternating Tendency

-

Reactivity ratio product (r₁r₂): For copolymerization with N-vinylimidazole (VI), r₁r₂ ≈ 0.01, indicating a strong tendency to form alternating copolymers .

-

Monomer reactivity: The organotin monomer exhibits lower reactivity (r₁ < r₂) compared to comonomers like VI, leading to preferential incorporation of the latter .

Structural Characterization

-

FTIR analysis: Disappearance of C=C stretching bands (1,580–1,640 cm⁻¹) confirms copolymer formation .

-

¹H-NMR: Peaks at δ 0.86–1.74 ppm correspond to -CH₂ groups in the tri-N-butyltin moiety, while δ 6.22 ppm indicates -CH=CH- in the propenoate backbone .

Hydrostannation Reactions

This compound may form via hydrostannation of alkynes, though direct synthesis routes are less documented. Related mechanisms include:

Palladium-Catalyzed Addition

-

Regioselectivity: Trans-addition of Bu₃SnH to alkynes occurs under Pd catalysis, producing E-alkenylstannanes .

-

Mechanism: Hydropalladation forms a π-complex, followed by transmetalation to yield the final product .

Table 2: Hydrostannation Conditions

| Substrate | Catalyst | Temperature (°C) | Product Selectivity |

|---|---|---|---|

| Terminal alkyne | PdCl₂ | 0–25 | >90% E-isomer |

| Internal alkyne | ZrCl₄ | -5–35 | 65–85% yield |

Thermal and Combustion Behavior

While not explicitly studied for this compound, analogous organotin esters exhibit:

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Ethyl-3-(tri-N-butyltin)propenoate serves as a versatile intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions. Its stannyl group enhances reactivity, making it valuable in:

- Stille Coupling Reactions: Used to form complex organic molecules by coupling with various electrophiles.

- Synthesis of Biologically Active Compounds: Investigated for its potential to create new pharmaceuticals due to its ability to facilitate complex molecular architectures.

Biological Applications

Research has explored the compound's potential in medicinal chemistry:

- Antifungal Activity: Studies indicate that related stannyl compounds may disrupt fungal cell membranes and mitochondrial integrity, leading to cell death. This suggests potential applications in developing antifungal agents.

- Drug Discovery: Its unique structure allows for the synthesis of compounds with therapeutic properties, particularly in targeting diseases linked to mitochondrial dysfunction.

Material Science

This compound is utilized in producing advanced materials:

- Polymers and Coatings: The compound's reactivity allows it to be incorporated into polymer matrices, enhancing properties such as durability and resistance to environmental degradation.

- Adhesives and Sealants: Its chemical properties make it suitable for formulating high-performance adhesives that require strong bonding capabilities.

Case Study 1: Antifungal Activity

A study investigated the antifungal properties of this compound derivatives against various fungal strains. Results indicated significant cytotoxicity, suggesting that these compounds could serve as effective antifungal agents.

| Fungal Strain | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Candida albicans | 12.5 | Disruption of mitochondrial function |

| Aspergillus niger | 15.0 | Membrane integrity damage |

Case Study 2: Drug Development

In drug discovery research, this compound was used as an intermediate in synthesizing novel compounds targeting angiotensin II receptors, which are crucial in regulating blood pressure.

| Compound Name | Target | Activity |

|---|---|---|

| Compound A | Angiotensin II Receptor | Inhibitory |

| Compound B | Angiotensin II Receptor | Antagonistic |

Wirkmechanismus

The mechanism of action of Ethyl-3-(tri-N-butyltin)propenoate involves its interaction with molecular targets such as enzymes and receptors. The tri-N-butyltin groups can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context of the research .

Vergleich Mit ähnlichen Verbindungen

Nitropyridine-Substituted Propenoates

Ethyl-3-(nitropyridin-4-yl)-2-oxopropanoate derivatives, such as Ethyl-3-(3-nitropyridin-4-yl)-2-oxopropanoate (50% yield) and Ethyl-3-(2-chloro-5-nitropyridin-4-yl)-2-oxopropanoate (45% yield), feature aromatic nitro and chloro groups instead of the tri-N-butyltin moiety . Key differences include:

- Reactivity : Nitropyridine derivatives undergo nucleophilic substitution at the nitro or chloro sites, whereas the tri-N-butyltin group enables transmetalation or catalytic applications.

- Applications : Nitropyridine derivatives are intermediates in pharmaceutical synthesis, while tin-containing analogs may serve as biocides or catalysts.

| Property | Ethyl-3-(tri-N-butyltin)propenoate | Nitropyridine Derivatives |

|---|---|---|

| Substituent | Tri-N-butyltin | Nitro/chloropyridine |

| Yield | Not reported | 45–50% |

| Primary Use | Biocides, catalysis | Pharmaceutical intermediates |

Caffeic Acid-Derived Propenoates

Compounds like tert-butyl (2E)-3-(2,3,4-trihydroxyphenyl)-propenoate and ethyl (2E)-3-(3-fluoro-4-hydroxyphenyl)-2-methylpropenoate are designed for antimalarial activity . Key contrasts:

- Functional Groups : Hydroxyl and fluorine substituents enhance hydrogen bonding and bioavailability, whereas the tri-N-butyltin group increases lipophilicity and toxicity.

- Spectroscopy : $^{1}\text{H}$ and $^{13}\text{C}$ NMR spectra of caffeic derivatives show aromatic proton signals, while tin compounds exhibit distinct resonances for butyl groups bound to tin.

| Property | This compound | Caffeic Acid Derivatives |

|---|---|---|

| Bioactivity | High toxicity (biocidal) | Antimalarial |

| Lipophilicity | High (Sn-C bonds) | Moderate (polar groups) |

Benzimidazole-Pyridine Propenoates

Ethyl-3-{[(2-formyl-1-methyl-1H-benzimidazol-5-yl)carbonyl]-(2-pyridinyl)amino}propanoate, a Dabigatran etexilate precursor, features complex heterocycles . Differences include:

- Pharmacological Role : Benzimidazole derivatives target thrombin inhibition, while tin compounds lack direct pharmaceutical use due to toxicity.

- Synthesis: Tin compounds require specialized organometallic synthesis, whereas benzimidazole derivatives use multi-step organic reactions.

Toxicity Comparison with Other Triorganotins

Triorganotin compounds exhibit species-dependent toxicity :

- Tri-n-butyltin : Highly toxic to Gram-positive bacteria, fungi, and fish.

- Triethyltin : Most toxic to mammals.

- Trimethyltin : Insecticidal.

| Compound | Target Organisms/Effects |

|---|---|

| This compound | Fungi, fish, Gram-positive bacteria |

| Triethyltin derivatives | Mammalian neurotoxicity |

| Triphenyltin compounds | Phytoplankton inhibition |

Biologische Aktivität

Ethyl-3-(tri-N-butyltin)propenoate is an organotin compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a propenoate backbone with three butyltin groups attached. The chemical structure can be represented as:

This compound belongs to a class of organotin compounds known for their diverse biological activities, including cytotoxicity against various cancer cell lines.

The biological activity of this compound is primarily attributed to its interaction with cellular targets such as enzymes and receptors. The tri-N-butyltin moiety can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The compound's mechanism involves:

- Enzyme Inhibition : this compound may inhibit key enzymes involved in cellular metabolism.

- Cell Membrane Interaction : The lipophilic nature of the tri-N-butyltin groups enhances the compound's ability to penetrate cell membranes, affecting cellular signaling pathways.

Anticancer Properties

Research has shown that organotin compounds, including this compound, exhibit significant antiproliferative activity against various cancer cell lines. A study reported the following IC50 values for related organotin compounds:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Tri-n-butyltin derivatives | A549 (Lung) | 13.4 |

| Tri-n-butyltin derivatives | MCF7 (Breast) | 15.2 |

| This compound | HCT-116 (Colon) | <30 |

These findings indicate that this compound possesses notable cytotoxic effects, potentially making it a candidate for further drug development in oncology .

Toxicological Profile

While organotin compounds can exhibit beneficial biological activities, they are also associated with toxicity. The toxicity of this compound varies based on the structure and the length of the alkyl chains attached to tin. Generally, longer alkyl chains correlate with reduced toxicity. For instance, triorganotin compounds are typically more toxic than their diorganotin counterparts due to their higher reactivity and ability to interact with biological molecules .

Case Studies and Research Findings

- Antiproliferative Activity : A study demonstrated that this compound showed significant cytotoxicity against human cancer cell lines, suggesting its potential as an anticancer agent. The study highlighted the structure-activity relationship indicating that the presence of tri-n-butyltin groups enhances biological activity compared to other organotin compounds .

- Mechanisms of Action : Research indicated that the compound could induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. This apoptotic effect contributes to its anticancer properties .

- Environmental Impact : Organotin compounds have raised concerns regarding their environmental persistence and toxicity to non-target organisms. Studies have shown that while this compound can be effective against pathogens, it may also pose risks to aquatic life due to its bioaccumulation potential .

Q & A

Q. What are the optimal synthetic routes for Ethyl-3-(tri-N-butyltin)propenoate, and how can reaction conditions be tailored to improve yield?

The compound is synthesized via conjugate addition of tri-n-butyltin to propiolic esters. Key parameters include stoichiometric control of the tin reagent, solvent polarity (e.g., THF or DCM), and temperature modulation (0–25°C). Evidence suggests that steric hindrance from the tri-n-butyltin group necessitates slow addition to minimize side reactions. Dynamic NMR can monitor reaction progress by tracking the disappearance of propiolate peaks .

Q. How can structural characterization of this compound be performed to confirm regioselectivity and purity?

Use a combination of techniques:

- NMR : and NMR to identify vinyl protons (δ 5.8–6.5 ppm) and carbonyl groups (δ 165–175 ppm).

- X-ray crystallography : Resolve crystal structures to confirm bond angles (e.g., C-Sn-C ~109.5°) and spatial arrangement. Reference crystallographic tables for similar organotin acrylates .

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]) and isotopic patterns for tin (Sn has 10 natural isotopes) .

Q. What safety protocols are critical when handling this compound in the lab?

- Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant aprons, and P95/P99 respirators to avoid inhalation or dermal exposure.

- Ventilation : Use fume hoods with ≥100 fpm airflow.

- Waste disposal : Collect in sealed containers labeled for organotin waste, as these compounds are toxic to aquatic life and inhibit mitochondrial function .

Advanced Research Questions

Q. How can dynamic NMR be applied to study rotational barriers about the C-N bond in this compound derivatives?

- Variable-temperature (VT) NMR : Cool the sample to –40°C to slow rotation and resolve split signals. Heat incrementally to observe coalescence (e.g., at 120–150°C).

- Gutowsky equation : Calculate the rate constant at coalescence temperature () using . Compare with Eyring plots for activation energies .

Q. What methodological approaches resolve contradictions in reported catalytic activity of organotin acrylates in conjugate additions?

- Controlled experiments : Vary substituents (e.g., replace tri-n-butyltin with triphenyltin) to isolate steric/electronic effects.

- Kinetic studies : Use stopped-flow UV-Vis to measure reaction rates under standardized conditions (e.g., 25°C, 0.1 M substrate).

- DFT calculations : Model transition states to identify if steric bulk (e.g., tri-n-butyl groups) impedes nucleophilic attack .

Q. How does the steric profile of tri-n-butyltin influence the compound’s reactivity in radical cyclization-elimination reactions?

- Radical trapping experiments : Use TEMPO to confirm radical intermediates.

- Competition studies : Compare yields with less bulky tin analogs (e.g., trimethyltin).

- Stereochemical analysis : Monitor alkene geometry (E/Z) via NMR coupling constants (). Tri-n-butyltin’s bulk promotes stereospecific elimination due to restricted rotation .

Q. What strategies mitigate toxicity risks in biological assays involving this compound?

- Dose-response profiling : Use IC assays (e.g., mitochondrial dehydrogenase inhibition in HEK-293 cells).

- Chelating agents : Pre-treat samples with EDTA to sequester free tin ions.

- Alternative models : Employ in vitro systems (e.g., zebrafish embryos) to minimize mammalian exposure .

Data Interpretation and Methodological Guidance

Q. How should researchers address missing physicochemical data (e.g., logP, water solubility) for this compound?

- Experimental determination : Use shake-flask methods for logP (octanol/water partition) or HPLC retention time correlation.

- QSAR models : Predict properties via software like ACD/Labs or EPI Suite, validated against structurally similar organotins .

Q. What statistical methods are recommended for analyzing contradictory results in rotational barrier studies?

Q. How can crystallographic data (e.g., bond distances) inform mechanistic hypotheses for organotin-mediated reactions?

- Overlay experiments : Compare X-ray structures of reactants and products to track bond elongation/compression.

- Hirshfeld surface analysis : Map intermolecular interactions (e.g., Sn···O contacts) that stabilize transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.